1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a tricyclic scaffold fused with a pyrido[1,2-a]pyrimidine core and a pyrrolo[2,3-d]pyrimidine system. The benzyl group at the N-1 position and the isobutyl carboxamide substituent distinguish it from related analogs. Its molecular formula is C₂₄H₂₃N₅O₂ (calculated molecular weight: 437.47 g/mol), with a logP of ~2.5–3.0, suggesting moderate lipophilicity suitable for membrane permeability . The compound is synthesized via a multi-step route involving cyclization of precursor esters, hydrolysis to carboxylic acids, and coupling with isobutylamine using CDI as a coupling agent .
Properties
IUPAC Name |
6-benzyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15(2)13-23-21(27)18-12-17-20(26(18)14-16-8-4-3-5-9-16)24-19-10-6-7-11-25(19)22(17)28/h3-12,15H,13-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZFYZBRIFNSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrimidine derivatives known for their diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 374.44 g/mol. The structure features a complex arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 374.44 g/mol |
| Purity | Typically ≥ 95% |
Antiviral Activity
Recent studies have highlighted the antiviral potential of various derivatives of this compound, particularly against the COVID-19 virus. A study reported that certain derivatives demonstrated over 90% inhibition of viral growth in vitro with minimal cytotoxic effects on Vero cells. Molecular docking simulations indicated strong non-covalent interactions within the binding pocket of the main protease (Mpro), suggesting a mechanism for their antiviral efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been extensively studied. For instance, derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that modifications in the structure can enhance anti-inflammatory activity through mechanisms involving the suppression of key inflammatory pathways .
Anticancer Activity
Compounds similar to this compound have been evaluated for their anticancer properties. Research indicates that these compounds can inhibit vital enzymes responsible for DNA biosynthesis in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Case Studies
Case Study 1: Antiviral Efficacy
In vitro tests conducted on synthesized derivatives reported an effective inhibition rate against SARS-CoV-2. The compounds were tested at varying concentrations, revealing a consistent pattern of antiviral activity without significant cytotoxicity .
Case Study 2: Anti-inflammatory Effects
In animal models, compounds derived from this class exhibited potent anti-inflammatory effects in carrageenan-induced paw edema assays. The results indicated a marked reduction in pro-inflammatory markers such as iNOS and COX-2 at lower doses compared to traditional anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its molecular structure. For instance:
- Electron-releasing groups at specific positions enhance anti-inflammatory activity.
- Alkyl substitutions can improve solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and physicochemical properties of pyridopyrrolopyrimidine derivatives are highly dependent on substituents at the N-1 position and the carboxamide moiety. Below is a comparative analysis:
Key Observations
N-1 Substituent Effects: Benzyl vs. 9-Methyl Derivatives: Additional methyl groups (e.g., compound 26) enhance planarity and π-π stacking but may reduce metabolic stability .
Carboxamide Substituent Effects: Aromatic vs. Aliphatic: Aryl substituents (e.g., 2-fluorophenyl in 21) confer rigidity and target specificity, while aliphatic groups (e.g., isobutyl) improve bioavailability but lack direct enzyme inhibition in SARS-CoV-2 Mpro assays . Polar Groups: The imidazole-containing analog (1) exhibits anti-tubercular activity via hydrogen bonding with Ag85C, a mechanism absent in non-polar isobutyl derivatives .
Biological Activity Trends: SARS-CoV-2 Mpro Inhibition: Aryl carboxamides (e.g., 21–29) show variable inhibition, but none surpass reference inhibitors like GC376 . Anti-Tubercular Activity: Imidazole-linked derivatives (e.g., 1) demonstrate efficacy against MDR-Mtb, highlighting the importance of heterocyclic substituents .
Physicochemical and Pharmacokinetic Comparison
| Parameter | Target Compound | Compound 21 | Compound 1 | Compound 26 |
|---|---|---|---|---|
| Molecular Weight | 437.47 | 412.42 | 422.48 | 375.42 |
| logP | ~3.0 | 2.47 | 2.87 | 2.10 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Polar Surface Area | ~50 Ų | 50.8 Ų | 55.2 Ų | 60.3 Ų |
| Bioactivity | Undisclosed | Inactive (Mpro) | Anti-TB | Undisclosed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
